molecular formula C16H15N5O3 B10945116 N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B10945116
M. Wt: 325.32 g/mol
InChI Key: XYVRDPVPLDOGAH-UHFFFAOYSA-N
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Description

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole and isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, nitriles, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
  • 5-AMINO-3-(CYANOMETHYL)-1H-PYRAZOL-4-YL CYANIDE

Uniqueness

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications .

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

N-(5-carbamoyl-1-methylpyrazol-4-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H15N5O3/c1-9-3-5-10(6-4-9)13-7-11(20-24-13)16(23)19-12-8-18-21(2)14(12)15(17)22/h3-8H,1-2H3,(H2,17,22)(H,19,23)

InChI Key

XYVRDPVPLDOGAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(N(N=C3)C)C(=O)N

Origin of Product

United States

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